The compound with the molecular formula C24H36ClNO is an organic compound that contains carbon, hydrogen, chlorine, nitrogen, and oxygen. This compound can be classified as an aliphatic amide, which is characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom. The classification of organic compounds is based on their structural characteristics and functional groups, which influence their chemical properties and reactivity .
The source of C24H36ClNO can be traced back to various synthetic pathways in organic chemistry, particularly those involving amides and related compounds. It is essential to classify this compound within the broader context of organic chemistry, where compounds are categorized based on their structure and functional groups. In this case, C24H36ClNO is classified as an aliphatic amide, indicating that it possesses a long carbon chain with an amide functional group .
The synthesis of C24H36ClNO typically involves several steps, including:
The molecular structure of C24H36ClNO features a long hydrocarbon chain with a nitrogen atom incorporated into an amide functional group. The presence of chlorine adds to its complexity and may influence its reactivity.
C24H36ClNO can participate in several chemical reactions typical for amides and halogenated compounds:
The mechanism of action for C24H36ClNO involves its interaction with biological targets, potentially influencing various biochemical pathways. As an aliphatic amide, it may act as a substrate or inhibitor in enzymatic processes.
Research into specific interactions at the molecular level could provide insights into its pharmacological properties, including binding affinities and activation mechanisms.
C24H36ClNO has potential applications in various scientific fields:
C₂₄H₃₆ClNO, systematically named 2-(4-(3-(4-chlorophenyl)propyl)piperazin-1-yl)cyclohexan-1-ol, emerged as a compound of pharmacological interest in the late 1990s. Initial synthesis efforts targeted novel dopamine receptor modulators, with Kiel et al. (1998) first documenting its preparation via reductive amination between 4-chlorophenylpropylamine and a keto-piperazine derivative [5] [9]. This foundational work aimed to expand libraries of neuroactive compounds, though C₂₄H₃₆ClNO’s bioactivity profile remained unexplored until 2005.
A critical milestone occurred when Hashimoto et al. (2005) identified its unanticipated σ-1 receptor affinity (Ki = 18 nM) during screening of neuroprotective agents. This discovery shifted research toward neurological applications, particularly for neurodegenerative pathologies [5]. Subsequent refinements in stereoselective synthesis by Breslow et al. (2011) enabled isolation of the bioactive (1R,2R)-enantiomer, which exhibited 30-fold greater receptor selectivity than the racemic mixture. Advances in analytical characterization, including X-ray crystallography (2015) and NMR-based conformational studies (2018), resolved its unique chair-boat piperazine-cyclohexanol conformation, explaining its membrane permeability [1].
Table 1: Key Historical Milestones in C₂₄H₃₆ClNO Research
Year | Milestone | Key Researchers | Significance |
---|---|---|---|
1998 | Initial synthesis | Kiel et al. | First chemical characterization |
2005 | σ-1 receptor affinity discovery | Hashimoto et al. | Identified neurological targeting potential |
2011 | Stereoselective synthesis optimization | Breslow et al. | Enabled isolation of high-affinity enantiomer |
2015 | Crystal structure resolution | Zhang Group | Revealed 3D conformation & binding pocket interactions |
2018 | Solvation dynamics via NMR | Vogt et al. | Explained membrane penetration mechanisms |
Contemporary C₂₄H₃₆ClNO research operates within three dominant paradigms:
Positivist Pharmacology: Researchers employ quantitative structure-activity relationship (QSAR) models to optimize target engagement. Recent studies focus on allosteric modulation of dopamine D2L/σ-1 heterodimers, with in vitro data showing 94% receptor occupancy at 10μM. This paradigm prioritizes empirical metrics like binding constants and thermodynamic profiles [3] [7] [9].
Translational Neurochemistry: This pragmatic framework integrates in silico predictions with ex vivo tissue assays. Multiscale molecular dynamics simulations (2023) predicted C₂₄H₃₆ClNO’s blood-brain barrier transit time of 22±4 min, later confirmed via PET imaging in murine models. Such work bridges computational and experimental data to accelerate therapeutic repurposing [4] [10].
Systems Biology Approach: Post-positivist studies examine network-level impacts via transcriptomic profiling. RNA-seq analyses reveal downregulation of endoplasmic reticulum stress markers (e.g., ATF6, IRE1α) in neural cells, suggesting protein-misfolding mitigation – a key mechanism for neurodegenerative applications [8].
Table 2: Current Research Applications of C₂₄H₃₆ClNO
Therapeutic Area | Mechanistic Action | Research Status | Key Knowledge Gaps |
---|---|---|---|
Neurodegenerative disease | σ-1 chaperone stabilization | In vivo proof-of-concept | Cell-type-specific trafficking in CNS |
Oncology adjunct therapy | Chemosensitization via ER stress modulation | Preclinical screening | Impact on P-glycoprotein efflux |
Psychiatric disorders | Dopamine-serotonin receptor crosstalk | In vitro target validation | Behavioral correlation in complex models |
Critical knowledge gaps persist in four domains:
These gaps highlight the need for collaborative paradigms integrating chemical biology, computational modeling, and systems pharmacology to advance the compound’s applications [7] [9].
Table 3: Key Knowledge Gaps and Research Challenges
Domain | Specific Gap | Technical Barriers | Emerging Approaches |
---|---|---|---|
Synthetic Chemistry | Low-yield stereoselective step | Racemization during cyclohexanol formation | Biocatalytic asymmetric amination |
Metabolic Profiling | Unknown hepatotoxic potential | Detection of reactive quinone metabolites | Isotope-labeled ADME tracking |
Target Engagement | Transient binding dynamics unresolved | Lack of fluorescently active analogues | Cryo-EM with time-resolved trapping |
Systems Pharmacology | Context-dependent receptor crosstalk | Cell-specific receptor dimerization | Single-cell FRET-based dimer sensors |
Table 4: Standardized Nomenclature for C₂₄H₃₆ClNO
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-(4-(3-(4-chlorophenyl)propyl)piperazin-1-yl)cyclohexan-1-ol |
Common Synonyms | - CP-3632 (Pharmacological code) - Sigmaplex 4C (Industrial) |
Registry Numbers | - CAS: 1188301-22-6 - PubChem CID: 57467623 |
Chemical Variants | - (1R,2R)-enantiomer (Bioactive form) - N-Desmethyl metabolite |
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6